Cinnamyl Alcohol

Description

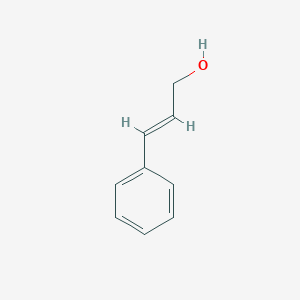

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Record name | cinnamyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314144 | |

| Record name | trans-Cinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour | |

| Record name | 2-Propen-1-ol, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

126 °C | |

| Record name | Cinnamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0397 @ 35 °C/35 °C | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

4407-36-7, 104-54-1 | |

| Record name | trans-Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4407-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004407367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YOP444F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

cinnamyl alcohol physicochemical properties

An In-depth Technical Guide on the Physicochemical Properties of Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as styryl carbinol or 3-phenyl-2-propen-1-ol, is an organic compound that occurs naturally in esterified form in substances like storax, Balsam of Peru, and cinnamon leaves.[1][2][3] When pure, it presents as a white crystalline solid, but it may appear as a yellow oil if slightly impure.[3] With its characteristic sweet, balsamic, and hyacinth-like odor, this compound is a valuable ingredient in the fragrance and flavor industries.[1][4] It serves as a precursor in the synthesis of various esters used in perfumery and is also utilized in the production of certain pharmaceuticals.[5][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical and biological pathways.

Molecular and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. This data is crucial for its application in chemical synthesis, formulation, and quality control.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-Phenylprop-2-en-1-ol | [1] |

| Synonyms | Cinnamic alcohol, Styryl carbinol, 3-Phenyl-2-propen-1-ol | [2][6] |

| CAS Number | 104-54-1 | [2] |

| Molecular Formula | C₉H₁₀O | [2][5][6] |

| Molecular Weight | 134.18 g/mol | [2][4][6] |

| Appearance | White to light yellow crystalline solid or oily liquid.[3][6][7] | [3][6][7] |

| Odor | Sweet, balsamic odor reminiscent of hyacinth.[1][2][4][7] | [1][2][4][7] |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 30-34 °C | Ambient Pressure | [1][2][3][8] |

| Boiling Point | 250-258 °C | 760 mmHg | [1][2][3][6] |

| Density | 1.044 g/mL | at 25 °C | [4][8] |

| 1.0397 g/cm³ | at 35 °C | [1][2][3] | |

| Flash Point | >93.3 °C (Closed Cup) | - | [2] |

| 126 °C | - | [1][3][5] | |

| Vapor Pressure | <0.01 mmHg | at 25 °C | |

| 0.012 mmHg | at 25 °C | [5][9] | |

| Vapor Density | 4.6 (vs air) | - |

Table 3: Solubility and Partitioning Properties

| Property | Description | Source(s) |

| Water Solubility | 1.8 g/L (at 20 °C). Described as slightly soluble or sparingly soluble.[3][7] | [3][7] |

| Organic Solvent Solubility | Freely soluble in alcohol and diethyl ether.[1][2] Soluble in ethanol, acetone, and dichloromethane.[3][7] | [1][2][3][7] |

| Glycerol Solubility | Soluble | [1][2][10] |

| LogP (Octanol/Water) | 1.70 - 1.95 | [1][5][11] |

Table 4: Optical and Spectroscopic Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index (nD) | 1.5819 | at 20 °C | [2] |

| 1.5758 | at 33 °C | [2] | |

| UV Spectrum | UV: 74 (Sadtler Research Laboratories Spectral Collection) | - | [1] |

| IR Spectrum (Key Peaks) | ~3200-3500 cm⁻¹ (O-H stretch, broad) | - | [12] |

| ¹H NMR | Spectra available in public databases.[1][13][14][15] | - | [1][13][14][15] |

| ¹³C NMR | Spectra available in public databases.[16][17] | - | [16][17] |

| Mass Spectrometry | Spectra available in public databases.[1] | - | [1] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[18] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[19]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[18][20]

-

Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[21]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[20][21]

-

Heating and Observation:

-

For an unknown or to establish an approximate range, heat the sample rapidly (10-20 °C/min).[21]

-

For a precise measurement, begin heating slowly (1-2 °C/min) when the temperature is about 10-15 °C below the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.[18]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. This compound's solubility profile is dictated by its polar hydroxyl (-OH) group and its nonpolar phenylallyl backbone.[7]

Methodology:

-

Solvent Preparation: Place a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, glycerol) into a test tube.

-

Solute Addition: Add a small, pre-weighed amount of this compound to the test tube.

-

Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Gentle heating can be applied to assess the effect of temperature, as solubility in organic solvents often increases with heat.[7]

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Quantification & Classification:

-

Continue adding small, known quantities of this compound until saturation is reached (i.e., solid material persists after thorough mixing).

-

The solubility can be quantified (e.g., in g/L) by calculating the total mass of solute dissolved in the solvent volume.

-

Qualitative descriptors are assigned based on the amount of solvent required to dissolve the solute (e.g., "Freely Soluble," "Soluble," "Slightly Soluble").[1]

-

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

3.3.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key distinction between this compound and its precursor, cinnamaldehyde, is the presence of a hydroxyl group.[12]

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands. For this compound, the most prominent and diagnostic peak is the broad O-H stretching band, which appears around 3200-3500 cm⁻¹.[12] Other expected peaks include C-H stretches (aromatic and vinylic) above 3000 cm⁻¹, and C=C stretches around 1600-1650 cm⁻¹.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Analysis:

-

¹H NMR: Analyze the chemical shifts, integration (proton count), and splitting patterns (coupling) to assign protons to their respective positions in the molecule.[16]

-

¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments.

-

Chemical Synthesis and Biological Interactions

While this compound is not a drug with a single, defined signaling pathway, its synthesis is a well-established process and it exhibits notable biological activities.

Synthesis of this compound

This compound is most commonly synthesized industrially via the reduction of cinnamaldehyde.[5] Several methods can be employed for this conversion.

// Edges "Cinnamaldehyde" -> "Meerwein-Ponndorf" [color="#5F6368"]; "Cinnamaldehyde" -> "Hydride_Reduction" [color="#5F6368"]; "Cinnamaldehyde" -> "Catalytic_Hydrogenation" [color="#5F6368"];

"Meerwein-Ponndorf" -> "Cinnamyl_Alcohol" [color="#5F6368"]; "Hydride_Reduction" -> "Cinnamyl_Alcohol" [color="#5F6368"]; "Catalytic_Hydrogenation" -> "Cinnamyl_Alcohol" [color="#5F6368"];

"MP_Reagent" -> "Meerwein-Ponndorf" [style=dashed, arrowhead=none, color="#5F6368"]; "Hydride_Reagent" -> "Hydride_Reduction" [style=dashed, arrowhead=none, color="#5F6368"]; "Catalyst" -> "Catalytic_Hydrogenation" [style=dashed, arrowhead=none, color="#5F6368"]; }

Diagram 1: Common synthesis routes for this compound.

Biological Effects and Interactions

This compound is recognized as a skin sensitizer and is investigated for certain neuroprotective properties. These effects are not mediated by a single receptor pathway but rather through a combination of interactions with cellular systems.

// Edges "Cinnamyl_Alcohol" -> "Skin_Sensitization" [color="#5F6368"]; "Cinnamyl_Alcohol" -> "Neuroprotection" [color="#5F6368"];

"Skin_Sensitization" -> "Immune_Response" [label=" leads to", color="#5F6368"]; "Neuroprotection" -> "GABA_Potentiation" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Antioxidant" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Anti_Inflammatory" [style=dashed, color="#5F6368"]; }

Diagram 2: Conceptual overview of this compound's biological effects.

Conclusion

This compound is a well-characterized compound with a range of applications, primarily in the flavor and fragrance industries. Its physicochemical properties, including its melting point, boiling point, solubility, and spectral characteristics, are well-documented and essential for its synthesis, purification, and formulation. The experimental protocols outlined in this guide provide a framework for the verification of these properties in a laboratory setting. While not a therapeutic agent with a defined pathway, its interactions with biological systems, particularly as a skin sensitizer and a subject of neuroprotective research, highlight its relevance in toxicology and ongoing scientific investigation.

References

- 1. This compound | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 104-54-1 [chemicalbook.com]

- 5. ScenTree - Cinnamic alcohol (CAS N° 104-54-1) [scentree.co]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound [stenutz.eu]

- 9. parchem.com [parchem.com]

- 10. This compound - CAMEO [cameo.mfa.org]

- 11. This compound, 104-54-1 [thegoodscentscompany.com]

- 12. homework.study.com [homework.study.com]

- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029698) [hmdb.ca]

- 14. This compound(104-54-1) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. westlab.com [westlab.com]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

cinnamyl alcohol synthesis from cinnamaldehyde

An In-depth Technical Guide to the Synthesis of Cinnamyl Alcohol from Cinnamaldehyde

Introduction

The selective synthesis of this compound from cinnamaldehyde is a pivotal transformation in the fine chemicals industry, driven by the significant demand for this compound in the fragrance, flavor, and pharmaceutical sectors.[1][2] this compound is a valuable precursor for various drugs, including the antifungal naftifine and the cancer treatment drug taxol.[3] The primary challenge in this synthesis lies in the chemoselective reduction of the α,β-unsaturated aldehyde, cinnamaldehyde. The molecule contains two reducible functional groups: a carbonyl group (C=O) and a conjugated carbon-carbon double bond (C=C).[1][2] A successful synthesis must preferentially reduce the aldehyde to an alcohol while preserving the olefinic bond to avoid the formation of hydrocinnamaldehyde or the fully saturated hydrothis compound.[4][5] This guide provides a comprehensive overview of the core methodologies employed for this synthesis, focusing on catalytic hydrogenation, chemical reduction, transfer hydrogenation, and biocatalysis.

Reaction Pathways

The hydrogenation of cinnamaldehyde can lead to several products. The desired pathway is the selective reduction of the carbonyl group to yield this compound. However, reduction of the carbon-carbon double bond can lead to hydrocinnamaldehyde, and subsequent reduction of its aldehyde group results in hydrothis compound.

Figure 1: Possible reaction pathways in cinnamaldehyde hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely studied method for the selective reduction of cinnamaldehyde. The choice of metal catalyst, support, and reaction conditions is critical to achieving high selectivity for this compound.

Data Summary: Catalytic Hydrogenation

| Catalyst | Support | Hydrogen Source | Temp. (°C) | Pressure/Time | Conversion (%) | Selectivity (%) | Reference |

| Pt Nanoparticles | SiO₂ | H₂ | 80 | 60 bar | 86.3 | 93.0 | [1] |

| 12 wt% Pt | SiO₂ | H₂ | 90 | 10 bar | 98.8 | 90.0 | [4] |

| CoRe (1:1) | TiO₂ | Formic Acid | 140 | 4 h | 99 | 89 | [2][5] |

| Au | In₂O₃ | H₂ | 100 | 10 bar / 3 h | 99.8 | 86.7 | [6] |

| Au | ZnO | H₂ | 100 | 10 bar / 3 h | 99.7 | 85.6 | [6] |

| Ru | ZnO/g-C₃N₄ | Formic Acid/H₂O | 120 | 12 h | 99 | 85 | [7] |

| Pt-Ge | Not specified | H₂ | Not specified | >90 | 90-95 | [8] | |

| Ru-Sn Boride | Not specified | H₂ | Not specified | 73 | 65 | [8] |

Experimental Protocol: Continuous Flow Hydrogenation with Pt/SiO₂

This protocol is adapted from a continuous flow process using a tube reactor coated with a Pt/SiO₂ catalyst.[4]

-

Catalyst Preparation: A Pt/SiO₂ catalyst (12 wt%) is coated onto the inner wall of a stainless-steel tube reactor.

-

System Setup: The tube reactor is integrated into a continuous flow hydrogenation system (e.g., H-Cube®).[1] The system is equipped with a liquid pump, a hydrogen source, a back-pressure regulator, and a heating module.

-

Reaction Execution:

-

A solution of cinnamaldehyde in isopropanol is prepared.

-

The reactor is heated to 90°C and pressurized with hydrogen to 10 bar.

-

The cinnamaldehyde solution is pumped through the reactor at a controlled flow rate.

-

-

Work-up and Analysis:

-

The reactor effluent is collected.

-

The product mixture is analyzed by gas chromatography (GC) or GC-MS to determine conversion and selectivity.[1]

-

Chemical Reduction with Hydride Reagents

For laboratory-scale synthesis, chemical reduction using hydride reagents is common due to its operational simplicity and high selectivity. Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing the aldehyde group while leaving the C=C double bond intact.[9][10]

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of cinnamaldehyde. This forms a tetraalkoxyborate intermediate, which is subsequently hydrolyzed during workup to yield this compound.[9][10]

Data Summary: Hydride Reagents

| Reagent | Solvent | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| NaBH₄ | 95% Ethanol | < 60 | 10 min | >95 (implied) | High | Not specified | [9][11] |

| NaBH₄ | Methanol | Ice-bath | 20 min | Not specified | High | Not specified | [10] |

| NaBH₄/NaNO₃ | Water | Room Temp. | 40 min | Not specified | High | 94 | [12] |

| nano-LiH | THF (reflux) | ~66 | 0.5 h | 99.4 | 99.8 | Not specified | [13] |

| nano-NaH | THF (reflux) | ~66 | 1 h | 99.5 | 98.7 | Not specified | [13] |

Experimental Protocol: Sodium Borohydride Reduction

This protocol is a generalized procedure based on multiple laboratory methods.[9][10][11]

-

Dissolution: Dissolve 2.5 mL of cinnamaldehyde in 4-5 mL of 95% ethanol or methanol in a 50 mL flask equipped with a magnetic stir bar.[10][11] Cool the solution in an ice-water bath.

-

Reagent Preparation: In a separate beaker, dissolve 0.3 g of sodium borohydride (NaBH₄) in 10 mL of the same solvent (95% ethanol or methanol).[9][11]

-

Addition: Slowly add the NaBH₄ solution to the cooled cinnamaldehyde solution, ensuring the temperature does not exceed 60°C.[11]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 10-20 minutes.[10][11] Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching: Cautiously add 1 mL of 10% HCl to neutralize any unreacted NaBH₄.[11]

-

Extraction:

-

Remove the bulk of the alcohol solvent via rotary evaporation.[10]

-

Add 10 mL of diethyl ether (or t-butyl methyl ether) and 10 mL of cold water to the residue and transfer to a separatory funnel.[10][11]

-

Separate the layers and wash the organic layer sequentially with 10 mL of water, 10 mL of saturated sodium bisulfite solution, and 10 mL of brine.[11]

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by vacuum evaporation to yield this compound, which is a solid at room temperature (m.p. 33°C).[9][11]

Figure 2: Experimental workflow for NaBH₄ reduction of cinnamaldehyde.

Catalytic Transfer Hydrogenation (CTH)

CTH is an attractive alternative to high-pressure hydrogenation, utilizing a hydrogen donor molecule, typically a primary or secondary alcohol like ethanol or isopropanol, in the presence of a catalyst. The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of this method.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction uses an aluminum alkoxide, commonly aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol (isopropanol) to the aldehyde or ketone.[14][15][16] The reaction proceeds through a six-membered cyclic transition state, which accounts for its high chemoselectivity for the carbonyl group.[16][17]

Figure 3: Zimmerman-Traxler model of the MPV reduction transition state.

Data Summary: Catalytic Transfer Hydrogenation

| Catalyst | H-Donor | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Al₂O₃ | Ethanol | 120 | 12 | 97.8 | 96.8 | [18][19][20] |

| SnO-MgO | Isopropanol | 70 | Not specified | 100 | 100 | [21] |

| MgAl Oxides | 2-Propanol | Not specified | Not specified | High | High | [22] |

| ZrOₓ/Si-MCM-41 | Isopropanol | 80 | 8 | >95 | >98 | [23] |

Biocatalysis and Enzymatic Reduction

Biocatalytic methods offer a green and highly selective route to this compound under mild reaction conditions.[24] These processes can utilize whole microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), to perform the reduction.[3][25]

Data Summary: Biocatalytic Methods

| Biocatalyst | Substrate | Conditions | Conversion (%) | Selectivity (%) | Yield | Reference |

| Citrobacter freundii CG08 | Cinnamaldehyde | pH 6.0, 30°C, 40h | 100 | 90.1 | 2.88 g/L | [26][27] |

| Yeast Alcohol Dehydrogenase | Cinnamaldehyde | Mild, aqueous | 100 | 100 | Not specified | [24] |

| Recombinant E. coli (with ADH) | Cinnamaldehyde | 37°C, 6h | 97 | High | 82% (product) | [25] |

| E. coli (Metabolically Engineered) | L-Phenylalanine | Mineral media | Not specified | Not specified | Not specified | [3] |

Biocatalytic Cascade for de novo Synthesis

A sophisticated approach involves metabolic engineering to produce this compound directly from a simple precursor like L-phenylalanine. This is achieved by introducing a multi-enzyme cascade into a host organism like E. coli.[3]

Figure 4: Three-step biocatalytic cascade from L-Phenylalanine to this compound.

Experimental Protocol: Whole-Cell Biocatalysis with Citrobacter freundii

This protocol is based on the optimized conditions reported for the strain Citrobacter freundii CG08.[26][27]

-

Medium Preparation: Prepare a fermentation medium containing 30 g/L glucose and 16 g/L peptone. Adjust the pH to 6.0.

-

Inoculation and Growth: Inoculate the sterile medium with a culture of Citrobacter freundii CG08 and grow at 30°C.

-

Biotransformation:

-

After a suitable growth period, add cinnamaldehyde to the culture to an initial concentration of 2 mL/L.

-

Incubate the culture at 30°C for 40 hours.

-

For fed-batch operation, a secondary addition of cinnamaldehyde (1 mL/L) can be made, followed by another 32 hours of incubation.

-

-

Analysis: Monitor the conversion of cinnamaldehyde and the formation of this compound using UV spectroscopy or HPLC.

Conclusion

The synthesis of this compound from cinnamaldehyde can be achieved through a variety of effective methods, each with distinct advantages for different scales and applications. Catalytic hydrogenation, particularly with platinum-group metals, offers high efficiency suitable for industrial production. For laboratory synthesis, sodium borohydride reduction provides a simple, safe, and highly selective route. Catalytic transfer hydrogenation, including the classic MPV reduction, avoids the need for high-pressure hydrogen gas, enhancing safety and operational simplicity. Finally, biocatalysis represents a sustainable and exceptionally selective frontier, capable of producing this compound under environmentally benign conditions. The choice of method will depend on the desired scale, available equipment, cost considerations, and the importance of green chemistry principles.

References

- 1. thalesnano.com [thalesnano.com]

- 2. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to this compound over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Selective Hydrogenation of Cinnamaldehyde to this compound over Au Catalysts: Influence of the Oxide-Supports | Semantic Scholar [semanticscholar.org]

- 7. Thermocatalytic and photocatalytic chemoselective reduction of cinnamaldehyde to this compound and hydrocinnamaldehyde over Ru@ZnO/CN - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA02000B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. odinity.com [odinity.com]

- 11. studylib.net [studylib.net]

- 12. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 17. MEERWEIN-PONNDORF-VERLEY REDUCTION: REDUCTION OF ALDEHYDES AND KETONES TO ALCOHOLS – My chemistry blog [mychemblog.com]

- 18. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Transfer hydrogenation of cinnamaldehyde to this compound over SnO-MgO composite catalysts | CoLab [colab.ws]

- 22. researchgate.net [researchgate.net]

- 23. CN101348419B - A kind of method that cinnamaldehyde prepares this compound through hydrogen transfer reaction - Google Patents [patents.google.com]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Selective Hydrogenation of Cinnamaldehyde to this compound by Biocatalysis | Scientific.Net [scientific.net]

- 27. discovery.researcher.life [discovery.researcher.life]

The Botanical Occurrence and Analysis of Cinnamyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl alcohol, a naturally occurring aromatic compound, holds significant interest in the pharmaceutical and fragrance industries due to its distinct sensory properties and potential biological activities. This technical guide provides an in-depth exploration of the primary botanical sources of this compound. It details the biosynthetic pathway responsible for its production in plants and presents comprehensive experimental protocols for its extraction, isolation, and quantification. Quantitative data from various plant sources are summarized for comparative analysis, and key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of the methodologies involved.

Introduction

This compound ((2E)-3-phenylprop-2-en-1-ol) is a fragrant organic compound found in various plant species. It exists naturally in both free form and as esters.[1] Its characteristic sweet, balsamic, and hyacinth-like aroma has made it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent.[2][3] Beyond its sensory attributes, this compound and its derivatives are investigated for a range of potential therapeutic applications. This guide serves as a technical resource for professionals engaged in the research and development of plant-derived compounds, offering a detailed overview of the natural sourcing and analytical methodologies for this compound.

Natural Sources of this compound

This compound is distributed across a range of plant families, often as a component of essential oils and resins. The primary and most commercially relevant sources include members of the Lauraceae, Styracaceae, and Fabaceae families.

Key Botanical Sources:

-

Cinnamon (Cinnamomum species): The bark and leaves of various cinnamon species are a well-known source of this compound and its precursor, cinnamaldehyde.[2][4] The essential oil derived from cinnamon contains varying amounts of these compounds.

-

Storax (Styrax species): The resinous balsam obtained from trees of the Styrax genus, particularly Styrax benzoin, contains this compound, often in esterified forms.[1][3]

-

Balsam of Peru (Myroxylon balsamum var. pereirae): This balsam, harvested from the trunk of the Myroxylon balsamum tree, is a complex mixture of aromatic compounds, including free this compound and its esters.[1][5]

-

Prunus mume (Japanese Apricot): The flowers of Prunus mume have been identified as a source of this compound, contributing to their characteristic floral scent.

-

Other Floral Sources: this compound is also found in the flowers of hyacinth (Hyacinthus orientalis) and daffodil (Narcissus species), contributing to their distinctive aromas.[2][6]

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound and its related compounds can vary significantly depending on the plant species, the specific plant part, geographical origin, and the extraction method employed. The following table summarizes available quantitative data from the primary botanical sources.

| Plant Source | Plant Part | Compound | Concentration/Content | Reference(s) |

| Balsam of Peru (Myroxylon balsamum var. pereirae) | Balsam | This compound | ~0.5% | [5] |

| Balsam | Cinnamyl cinnamate | ~0.5% | [5] | |

| Styrax Benzoin (Styrax benzoin) | Resin | This compound | 0.2000% | [4] |

| Resin | Cinnamyl cinnamate | 8-14% | [2] | |

| Cinnamon (Cinnamomum species) | Essential Oil | Cinnamyl acetate | 7.48% | [7] |

| Tomatoes | Fruit | This compound | Detected | [8] |

Note: Data is compiled from various sources and may not be directly comparable due to differences in analytical methodologies.

Biosynthesis of this compound in Plants

This compound is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. The pathway commences with the amino acid L-phenylalanine.

Key Enzymatic Steps:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the initial committed step of the phenylpropanoid pathway.

-

Cinnamate-4-hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): Cinnamic acid is then hydroxylated and subsequently ligated to Coenzyme A to form cinnamoyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the reduction of cinnamoyl-CoA to cinnamaldehyde. This is a key regulatory step in the pathway.[9]

-

This compound Dehydrogenase (CAD): The final step is the reduction of cinnamaldehyde to this compound, catalyzed by CAD.[9][10][11] This enzyme is crucial in determining the final output of this compound.[10][11]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the solvent extraction of this compound and other aromatic compounds from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., cinnamon bark, styrax resin)

-

Ethanol (95% or absolute)

-

Methanol

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Separatory funnel

Procedure:

-

Maceration:

-

Weigh the powdered plant material and place it in a suitable flask.

-

Add ethanol to completely submerge the plant material.

-

Seal the flask and allow it to macerate for 24-48 hours at room temperature with occasional agitation. For some materials, a period in an ultralow temperature freezer may enhance extraction.[12]

-

-

Filtration:

-

Filter the mixture through filter paper to separate the ethanolic extract from the solid plant residue.[12]

-

Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

-

-

Concentration:

-

Solvent Partitioning:

-

Resuspend the crude extract in a mixture of water and a non-polar solvent like hexane in a separatory funnel.

-

Shake vigorously and allow the layers to separate. Collect the hexane layer.

-

Repeat the extraction of the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate.[10] this compound is expected to be enriched in this fraction.

-

Collect the ethyl acetate fraction.

-

-

Final Concentration:

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it using a rotary evaporator to yield the final extract enriched in this compound.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general parameters for the analysis of this compound in a plant extract using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

Procedure:

-

Sample Preparation:

-

Dilute the obtained extract in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

-

Add an internal standard (e.g., benzyl propionate) for accurate quantification.[3]

-

-

GC-MS Analysis:

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

-

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound. The presented data and protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important plant-derived compound. A thorough understanding of its botanical origins and the application of robust analytical techniques are fundamental for the successful exploration of this compound's potential in various industrial and therapeutic applications. Further research is warranted to explore a wider range of plant species for novel sources of this compound and to optimize extraction and purification processes for enhanced yield and purity.

References

- 1. Balsam of Peru - Wikipedia [en.wikipedia.org]

- 2. iscientific.org [iscientific.org]

- 3. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in this compound Synthesis in Prunus mume [frontiersin.org]

- 4. soapmakers-store.com [soapmakers-store.com]

- 5. composition - Rivera Balsam [riverabalsam.com]

- 6. Chemical compound identification and antibacterial activity evaluation of cinnamon extracts obtained by subcritical n‐butane and ethanol extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpjournal.com [ijpjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. coleparmer.com [coleparmer.com]

A Technical Guide to the Biological and Pharmacological Activities of Cinnamyl Alcohol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnamyl alcohol, a naturally occurring aromatic compound found in plants such as cinnamon leaves and Balsam of Peru, is gaining significant attention for its diverse pharmacological properties.[1] Beyond its traditional use in the fragrance and food industries, emerging research has illuminated its potential as a therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the key biological activities of this compound, including its anti-inflammatory, anticancer, anti-adipogenic, cardioprotective, antioxidant, and antimicrobial effects. This document synthesizes quantitative data from various studies, details the experimental protocols used to ascertain these activities, and visualizes the underlying molecular mechanisms and experimental workflows.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of sepsis and cellular inflammatory responses.[4][5] The primary mechanism identified involves the inhibition of the NLRP3 inflammasome pathway, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines.[4][5]

Mechanism of Action: NLRP3 Inflammasome Inhibition

In sepsis models, this compound administration effectively protects tissues such as the liver, heart, lungs, and kidneys from excessive inflammatory reactions.[4] It achieves this by downregulating the NLRP3 inflammasome pathway, which in turn significantly decreases the serum concentrations of the inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5]

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Quantitative Anti-inflammatory Data

| Activity | Model System | Treatment | Result | Reference |

| Sepsis Survival | Sepsis-induced mice | This compound by gavage | 70% survival rate | [4][5] |

| Sepsis Survival | Sepsis-induced mice | Untreated control | 50% survival rate | [4][5] |

| Cytokine Reduction | Sepsis-induced mice | This compound | Significant decrease in serum IL-1β and IL-18 | [5] |

| Nitric Oxide Production | RAW 264.7 macrophages | 1.0 µg/µl this compound | 62.5% decrease in NO production | [6] |

| Nitric Oxide Production | RAW 264.7 macrophages | 0.5 µg/µl this compound | 41.8% decrease in NO production | [6] |

| Nitric Oxide Production | RAW 264.7 macrophages | 0.1 µg/µl this compound | 22.1% decrease in NO production | [6] |

Anticancer and Chemopreventive Potential

The anticancer activity of this compound and related compounds is an area of active investigation.[7][8] One of the specific mechanisms identified for this compound is the inhibition of Histone Deacetylase 8 (HDAC8), an enzyme implicated in the progression of various cancers.[7][9]

Mechanism of Action: HDAC8 Inhibition

HDAC8 plays a crucial role in the pathophysiology of both hematological and solid tumors.[7] Knockdown studies have shown that inhibiting HDAC8 can alter the growth of human cancer cells and induce cell cycle arrest.[7] this compound has been identified as a bioactive component of cinnamon that exhibits inhibitory activity against HDAC8.[7][9]

Quantitative Anticancer Data

| Activity | Compound | Concentration | Result | Reference |

| HDAC8 Inhibition | This compound (CALC) | 24.2 µM | 5.7% inhibition | [7][9] |

| HDAC8 Inhibition | Cinnamaldehyde (CAL) | 310.25 µM | 18.5% inhibition | [7] |

| HDAC8 Inhibition | Cinnamic Acid (CA) | 60.75 µM | 9.3% inhibition | [7] |

| HDAC8 Inhibition | Combination (CAL+CA+CALC) | - | 37.7% inhibition | [7][9] |

Anti-adipogenic and Metabolic Effects

This compound has been shown to possess anti-adipogenic properties, suggesting its potential as a therapeutic agent for obesity.[1] It inhibits the differentiation of preadipocytes into mature fat cells by modulating key signaling pathways that control the cell cycle.[1][10]

Mechanism of Action: Cell Cycle Arrest

The anti-adipogenic effect of this compound is primarily mediated during the early stages of adipogenesis, particularly by inhibiting mitotic clonal expansion (MCE).[1] It achieves this by arresting the cell cycle in the G0/G1 phase. This cell cycle arrest is a result of the dual modulation of upstream signaling pathways: the activation of AMP-activated protein kinase α (AMPKα) and the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1] This cascade leads to the downregulation of critical adipogenesis-related markers, including PPARγ and C/EBPα.[1][10]

Caption: Anti-adipogenic signaling pathway of this compound.

Quantitative Anti-adipogenic Data

| Activity | Model System | Treatment | Result | Reference |

| Lipid Accumulation | 3T3-L1 adipocytes | 6.25–25 µM this compound (8 days) | Concentration-dependent inhibition of lipid accumulation | [1] |

| Cell Cycle | 3T3-L1 cells | 25 µM this compound | Arrested cell cycle at G0/G1 phase | [10] |

| Protein Expression | 3T3-L1 cells | 25 µM this compound | Downregulation of PPARγ, C/EBPα, FABP4 | [10] |

| Signaling | 3T3-L1 cells | 25 µM this compound (60 min) | Increased AMPKα phosphorylation; Inhibited ERK1/2 signaling | [1][10] |

Cardioprotective Effects

This compound exhibits a protective effect against myocardial ischemia-reperfusion (I/R) injury.[11][12] The underlying mechanism involves the modulation of autophagy, a cellular process that can lead to cell death if excessively activated during reperfusion.[11]

Mechanism of Action: Autophagy Inhibition

During myocardial I/R injury, autophagy is often excessively activated, leading to the degradation of essential cellular components and inducing irreversible cell death.[11] this compound protects the myocardium by inhibiting this excessive autophagy.[11][12] It specifically targets and inhibits Autophagy Related 12 (ATG12), a key protein in the autophagy pathway.[11] This action leads to a downstream reduction in the expression of autophagy markers like Beclin-1 and a decrease in the LC3 II/LC3 I ratio, ultimately improving myocardial cell apoptosis.[11][12]

Caption: Cardioprotective mechanism of this compound via autophagy inhibition.

Quantitative Cardioprotective Data

| Activity | Model System | Treatment | Result | Reference |

| Autophagy Markers | Myocardium post-I/R injury | This compound | Downregulated Beclin-1, P62, and LC3 II protein expression | [12] |

| Autophagy Ratio | Myocardium post-I/R injury | This compound | Decreased LC3 II/LC3 I ratio | [12] |

| Apoptosis Genes | Myocardial tissue | This compound | Downregulated Bax and Cyt-c; Upregulated Bcl-2 | [12] |

| Cellular Inflammation | Hypoxia/reoxygenation cell model | This compound | Decreased expression of IL-1β, IL-6, and TNFα | [11][12] |

Antioxidant Activity

This compound possesses antioxidant properties, enabling it to scavenge free radicals, which are implicated in numerous degenerative conditions.[13][14] Its activity has been quantified using standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.

Quantitative Antioxidant Data

| Assay | Compound | Result (IC50) | Reference |

| DPPH Radical Scavenging | This compound | 0.84 µg/mL (moderate activity) | [14] |

| DPPH Radical Scavenging | Cinnamic acid | 1.2 µg/mL (poor activity) | [14] |

| DPPH Radical Scavenging | Ethyl cinnamate | 0.64 µg/mL | [14] |

Antimicrobial Properties

This compound is a component of cinnamon, which is well-regarded for its antimicrobial effects against a broad spectrum of pathogens, including bacteria and fungi.[15][16][17] The antimicrobial action of cinnamyl compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit key microbial enzymes.[16][18] It has also been used to modify chitosan oligosaccharides to create new functional antibacterial agents.[19]

Methodologies and Experimental Protocols

This section provides detailed protocols for key assays used to evaluate the bioactivities of this compound.

Caption: A streamlined workflow for screening the bioactivity of this compound.[20]

Protocol 1: HDAC8 Inhibition Assay[7][9]

-

Reaction Setup: Initiate the reaction in a 96-well plate containing 25 µl of assay buffer.

-

Enzyme and Inhibitor: Add 5 µl of HDAC8 enzyme and 5 µl of this compound at various concentrations to the designated wells.

-

Substrate Addition: Add 15 µl of the substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC p53 sequence at 100 µM).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add 50 µl of developer/stop solution to each well following incubation.

-

Measurement: Analyze fluorescence using a microplate reader with an excitation wavelength of 350–360 nm and an emission wavelength of 450–465 nm.

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = (([Initial Activity] - [Inhibitor Activity]) / [Initial Activity]) * 100.

Protocol 2: DPPH Radical Scavenging Assay[20]

-

Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations. Prepare a stock solution of a positive control (e.g., Vitamin C).

-

Assay: In a 96-well plate, add a specific volume of the this compound solutions to a designated volume of a methanolic DPPH solution. Include a blank (methanol only) and a control (DPPH solution + methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Determine the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the concentration to determine the IC50 value (the concentration that inhibits 50% of DPPH radicals).

Protocol 3: Antimicrobial Broth Microdilution Assay (for MIC)[20]

-

Inoculum Preparation: Culture the target microbial strain (bacterial or fungal) overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). In a 96-well microplate, perform serial two-fold dilutions of the this compound in the broth to achieve a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Conclusion

This compound is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anti-inflammatory, anticancer, anti-adipogenic, and cardioprotective activities are rooted in its ability to modulate specific molecular pathways, including the NLRP3 inflammasome, HDAC8 activity, AMPK/ERK signaling, and autophagy. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the pharmacological benefits of this compound in the development of novel therapies for a range of human diseases. Continued research, particularly well-designed clinical trials, is essential to translate these preclinical findings into effective therapeutic strategies.[21]

References

- 1. This compound Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. The anti-inflammatory effects of this compound on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. Cinnamaldehyde, Cinnamic Acid, and this compound, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Therapeutic Effect and Mechanism of this compound on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound modified chitosan oligosaccharide for enhancing antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. news-medical.net [news-medical.net]

A Technical Guide to the Spectroscopic Analysis of Cinnamyl Alcohol

This guide provides an in-depth analysis of the spectroscopic data for cinnamyl alcohol ( (E)-3-phenylprop-2-en-1-ol), a key fragrance and flavoring agent. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure

This compound is a primary alcohol with a phenyl group attached to a propenol backbone. The double bond is typically in the trans (E) configuration. Understanding this structure is fundamental to interpreting its spectroscopic signatures.

IUPAC Name: (E)-3-phenylprop-2-en-1-ol Molecular Formula: C₉H₁₀O Molecular Weight: 134.18 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented below is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 6.62 | Doublet | 1H | Vinylic proton (=CH-Ph) |

| 6.38 | Doublet of Triplets | 1H | Vinylic proton (-CH=CH-CH₂OH) |

| 4.30 | Doublet | 2H | Methylene protons (-CH₂OH) |

| ~1.5 - 2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 136.7 | Quaternary aromatic carbon (C-1') |

| 131.0 | Vinylic carbon (=CH-Ph) |

| 128.6 | Aromatic carbons (C-3', C-5') |

| 127.8 | Aromatic carbon (C-4') |

| 126.5 | Aromatic carbons (C-2', C-6') |

| 126.3 | Vinylic carbon (-CH=CH-CH₂OH) |

| 63.6 | Methylene carbon (-CH₂OH) |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) |

| 3020 - 3080 | C-H stretch (sp²) | Aromatic & Vinylic C-H |

| 2850 - 2950 | C-H stretch (sp³) | Aliphatic C-H |

| ~1650 | C=C stretch | Alkene |

| 1450, 1495 | C=C stretch | Aromatic Ring |

| ~1010 | C-O stretch | Primary Alcohol |

| 690, 740 | C-H bend (out-of-plane) | Monosubstituted Benzene |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 134 | Molecular Ion [M]⁺ |

| 117 | [M-OH]⁺ |

| 115 | [M-H₂O-H]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.

-

Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard 1D acquisition programs are typically used.

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the logical connections between spectroscopic techniques and the experimental workflow.

The Synthesis and Biological Significance of Cinnamyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl alcohol, a naturally occurring aromatic alcohol found in plants like cinnamon, serves as a versatile precursor for a wide range of derivatives with significant applications in the pharmaceutical, fragrance, and food industries. Its derivatives often exhibit enhanced biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making them promising candidates for drug development. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, summarizes their biological activities with quantitative data, and presents detailed experimental protocols for key synthetic methodologies.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various methods, ranging from traditional chemical reductions to more sustainable and efficient biocatalytic and microwave-assisted approaches.

Chemical Synthesis

A common method for synthesizing this compound is the selective reduction of cinnamaldehyde. This transformation requires a careful choice of reducing agents to selectively reduce the aldehyde group while preserving the carbon-carbon double bond.

Experimental Protocol: Selective Reduction of Cinnamaldehyde using Sodium Borohydride

-

Preparation: In a flask, dissolve cinnamaldehyde in 95% ethanol. In a separate beaker, dissolve sodium borohydride in cooled 95% ethanol.

-

Reaction: Slowly add the sodium borohydride solution to the cinnamaldehyde solution while stirring. Maintain the temperature below 60°C, using an ice bath if necessary.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: After the reaction is complete, neutralize any excess sodium borohydride by the slow addition of 3 M HCl until gas evolution ceases.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl ether.

-

Purification: Wash the organic layer with a saturated sodium chloride solution (brine), dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent to obtain the crude product. Further purification can be achieved by vacuum distillation.

Another approach involves the use of a platinum nanoparticle-based catalyst in a continuous flow reactor, which offers high selectivity and conversion rates.

Experimental Protocol: Selective Hydrogenation of Cinnamaldehyde using H-Cube®

-

System Setup: Fix the desired catalyst cartridge (e.g., 1% Pt/Silica) into the H-Cube® hydrogenation reactor.

-

Solvent Flow: Allow the reaction solvent (ethanol) to flow through the catalyst cartridge to remove air.

-

Parameter Setting: Set the desired temperature and pressure and activate hydrogen production.

-

Reaction: Pump the substrate solution (cinnamaldehyde in ethanol) through the reactor.

-

Collection and Analysis: Collect the product mixture and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS).

Greener Synthetic Routes

In recent years, there has been a shift towards more environmentally friendly synthetic methods. These include enzymatic catalysis and microwave-assisted synthesis, which often offer milder reaction conditions, shorter reaction times, and higher yields.

Experimental Protocol: Greener Steglich Esterification for Cinnamyl Cinnamate Synthesis

-

Reactants: In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and this compound (1.0 eq) in acetonitrile.

-

Reagents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (3.0 eq) to the solution.

-

Reaction: Heat the mixture to 40-45 °C and stir for 45 minutes.

-

Monitoring: Monitor the reaction progress by TLC.

Experimental Protocol: Microwave-Assisted Synthesis of this compound Derivatives

-

Reactants: In a microwave-safe vessel, mix benzaldehyde derivatives and beta-brominated ethanol with triphenyl phosphine and an organic base.

-

Solvent System: Use a two-phase system of supercritical carbon dioxide, water, and polyethylene glycol as the solvent.

-

Reaction: Perform the reaction under microwave irradiation at a controlled temperature and pressure.

-

Purification: After the reaction, extract the product with an organic solvent and purify by distillation.

Biosynthesis

Engineered microorganisms offer a sustainable route for the production of this compound from renewable feedstocks like L-phenylalanine. This involves a multi-enzyme cascade within the microbial host.

Experimental Protocol: Biosynthesis of this compound in E. coli

-

Upstream Process: Convert L-phenylalanine to cinnamic acid using an engineered E. coli strain expressing phenylalanine ammonia-lyase (PAL). The reaction is typically carried out in a Tris-HCl buffer at pH 8.5 and 55°C.

-

Downstream Process: In a biphasic system, use another engineered E. coli strain to convert the produced cinnamic acid to this compound. This step involves carboxylic acid reductase (CAR) and is performed in a phosphate buffer (pH 7.0) with glucose as a co-substrate at 30°C.

-

Extraction: The this compound product is extracted into an organic phase (e.g., dibutyl phthalate) to avoid product inhibition.

-

Analysis: Quantify the product concentration using High-Performance Liquid Chromatography (HPLC).

Biological Activities of this compound Derivatives

This compound and its derivatives have been reported to possess a wide range of pharmacological activities.

Anti-inflammatory and Antioxidant Activity